molecular formula C14H9NO2 B3236855 2-Phenylbenzo[d]oxazole-7-carbaldehyde CAS No. 137762-82-4

2-Phenylbenzo[d]oxazole-7-carbaldehyde

Cat. No.: B3236855
CAS No.: 137762-82-4
M. Wt: 223.23 g/mol
InChI Key: YVQBPKPDZXGVKB-UHFFFAOYSA-N
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Description

2-Phenylbenzo[d]oxazole-7-carbaldehyde is a heterocyclic compound that features a benzoxazole core with a phenyl group at the 2-position and an aldehyde group at the 7-position. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylbenzo[d]oxazole-7-carbaldehyde typically involves the cyclization of 2-aminophenol with benzaldehyde derivatives. One common method is the condensation of 2-aminophenol with benzaldehyde under acidic or basic conditions, followed by oxidation to form the benzoxazole ring . Another approach involves the use of metal-organic frameworks (MOFs) as catalysts to facilitate the cyclization reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Phenylbenzo[d]oxazole-7-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-Phenylbenzo[d]oxazole-7-carboxylic acid.

    Reduction: Formation of 2-Phenylbenzo[d]oxazole-7-methanol.

    Substitution: Formation of various substituted benzoxazole derivatives depending on the reagents used.

Scientific Research Applications

2-Phenylbenzo[d]oxazole-7-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the production of functional materials, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-Phenylbenzo[d]oxazole-7-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to various biological effects. For example, it may inhibit tyrosinase activity, which is involved in melanin biosynthesis .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzo[d]thiazole: Similar structure with a sulfur atom replacing the oxygen atom in the benzoxazole ring.

    2-Phenylbenzoxazole: Lacks the aldehyde group at the 7-position.

    2-Phenylbenzothiazole: Similar structure with a sulfur atom and no aldehyde group.

Uniqueness

2-Phenylbenzo[d]oxazole-7-carbaldehyde is unique due to the presence of both the phenyl group and the aldehyde group, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-phenyl-1,3-benzoxazole-7-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c16-9-11-7-4-8-12-13(11)17-14(15-12)10-5-2-1-3-6-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQBPKPDZXGVKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC(=C3O2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

10 mmol of the compound from Example XVI were boiled under reflux with 50 mmol of MnO2 (active) in 50 ml of acetone for 6 h, the solid was filtered off with suction and the filtrate was concentrated. The residue was recrystallized from isopropanol. M.p.: 107° C.
Name
compound
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mmol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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